molecular formula C16H10INO3 B2770969 (Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione CAS No. 365242-91-7

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione

Numéro de catalogue: B2770969
Numéro CAS: 365242-91-7
Poids moléculaire: 391.164
Clé InChI: IEQYMMPQZUOVJE-LCYFTJDESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione is a useful research compound. Its molecular formula is C16H10INO3 and its molecular weight is 391.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione is a synthetic compound derived from the chroman-2,4-dione scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound belongs to the class of chroman derivatives, characterized by a chromone core structure. The presence of the 4-iodophenyl group enhances its biological activity through potential interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
    • MCF7 (breast carcinoma)
    • HepG2 (hepatocellular carcinoma)
    • SiHa (cervical squamous cell carcinoma)
    • HaCaT (healthy human keratinocyte)
  • Results : The compound showed a marked cytotoxic effect, particularly on the MCF7 cell line. The half-maximal inhibitory concentration (IC50) values indicated potent activity, with lower values suggesting higher efficacy compared to control treatments .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity was stronger than that observed for some known inhibitors, indicating a robust mechanism of action through CDK inhibition .
    • The compound was shown to induce apoptosis in cancer cells by modulating key apoptotic pathways, including upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .

Study 1: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of various chroman derivatives, including this compound). The study utilized the MTT assay to evaluate cell viability across different concentrations:

CompoundCell LineIC50 (µM)% Cell Death
This compoundMCF743.178%
Control Drug (Doxorubicin)MCF726.190%
This compoundHepG235.175%

This table illustrates that while the compound is effective, it may not surpass the efficacy of established chemotherapeutics like Doxorubicin in terms of potency but shows promise in selectivity and reduced toxicity towards normal cells .

Study 2: Molecular Docking Analysis

Molecular docking studies provided insights into the binding interactions between the compound and CDK proteins:

Interaction TypeAmino Acid ResidueBinding Energy (kcal/mol)
Hydrogen BondAspartate 145-8.5
HydrophobicLeucine 150-7.0
ElectrostaticArginine 120-6.5

These interactions suggest that the compound has a favorable binding profile that may enhance its inhibitory effects on CDK activity, leading to disrupted cell cycle progression in cancer cells .

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of chroman-2,4-diones, including derivatives like (Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione, as promising antitumor agents.

Case Study: In Vitro Antitumor Efficacy

A study evaluated the synthesized derivative against various cancer cell lines, including:

  • Cervical Squamous Cell Carcinoma (SiHa)
  • Breast Carcinoma (MCF7)
  • Hepatocellular Carcinoma (HepG2)

The results indicated that the compound exhibited significant cytotoxic effects on these cell lines, particularly showing the highest potency against MCF7 cells. The mechanism of action was linked to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies revealed that the compound forms strong interactions with CDK proteins, suggesting a robust inhibitory profile compared to related compounds .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes.

Xanthine Oxidase Inhibition

Research has shown that derivatives of chroman-2,4-diones can act as non-purine inhibitors of xanthine oxidase. This enzyme plays a significant role in purine metabolism and is implicated in gout and other inflammatory conditions.

CompoundIC50 Value (μM)Type of Inhibition
HV-112.21Mixed
Other Derivatives>50Not effective

The most potent derivative displayed an IC50 value of 2.21 μM, indicating substantial inhibitory activity against xanthine oxidase .

Antigenotoxic Properties

Another significant application of this compound is its potential to mitigate DNA damage induced by alkylating agents.

Structural Insights

The structural characteristics of this compound have been elucidated through various crystallographic studies. The compound exhibits multiple hydrogen bonding interactions which contribute to its stability and biological activity.

Crystallographic Data

The crystal structure analysis revealed:

  • Presence of intramolecular hydrogen bonds.
  • Planarity of the molecular structure which is essential for biological interactions.

This structural information aids in understanding how variations in the chemical structure may influence biological activity and therapeutic efficacy .

Propriétés

IUPAC Name

4-hydroxy-3-[(4-iodophenyl)iminomethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWATDQRXOQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.